
3-(4-fluorobenzoyl)-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorobenzoyl)-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one is a chemical compound that belongs to the family of quinolone derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Transformations
Quinoline derivatives are synthesized through various chemical reactions, emphasizing their utility in biochemistry and medicine. The synthesis process often involves reactions with aminobenzoic acids to obtain new derivatives, which are explored for their potential as antioxidants, radioprotectors, and fluorophores in studying biological systems (Aleksanyan & Hambardzumyan, 2013). The modification of the quinoline structure aims to enhance sensitivity and selectivity for various applications, including fluorescence-based studies.
Antimicrobial and Anticancer Activities
Quinoline derivatives exhibit significant antimicrobial and anticancer activities. Research has explored the synthesis of novel quinazolin-4(3H)-one compounds with different moieties, demonstrating their efficacy against Mycobacterium tuberculosis and various cancer cell lines. For instance, the 2,4-diaminoquinazoline series has been identified as an effective inhibitor of M. tuberculosis growth, highlighting its potential as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014). These findings underscore the versatility of quinoline derivatives in developing new therapeutic agents.
Fluorescence and Optical Applications
Quinoline derivatives known for their efficient fluorophore properties are widely utilized in studying various biological systems. Their synthesis and transformations into compounds that serve as DNA fluorophores are of particular interest for applications in biochemistry and medicine. The development of new, more sensitive, and selective compounds continues to be a critical area of research, with quinoline derivatives playing a central role in enhancing the understanding of biological systems through fluorescence-based techniques (Aleksanyan & Hambardzumyan, 2013).
Antioxidant Properties
The exploration of quinoline derivatives as potential antioxidants is another significant area of scientific research. Studies have synthesized and characterized various quinazolin derivatives, evaluating their potential as antioxidants against specific radicals. These studies reveal that certain quinoline derivatives demonstrate excellent scavenging capacity, exceeding that of common antioxidants like ascorbic acid. This highlights their potential use in developing new antioxidant agents (Al-azawi, 2016).
Propiedades
IUPAC Name |
3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-6-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO2/c1-15-5-10-22-20(11-15)24(29)21(23(28)17-6-8-18(25)9-7-17)14-27(22)13-16-3-2-4-19(26)12-16/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGIZOOIGULOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2454793.png)
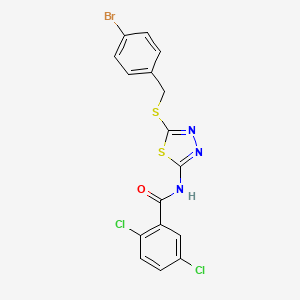
![4-oxo-N-(pyridin-4-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2454795.png)
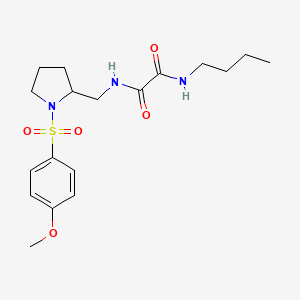
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2454803.png)
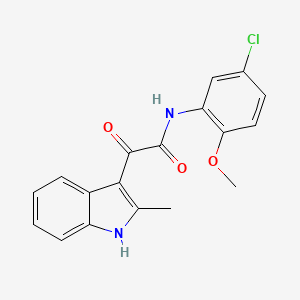
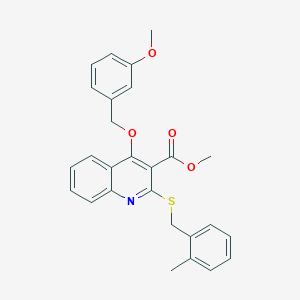
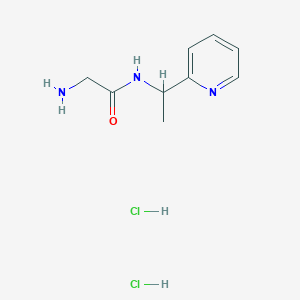
![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2454808.png)

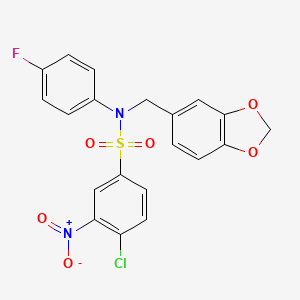
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2454813.png)